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Cat. No.: B067763 Get Quote

An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals interested in the synthesis, properties, and applications of

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid. This molecule represents a critical scaffold in

modern pharmacology, leveraging the unique chemical and biological attributes of the 1,2,4-

triazole heterocycle.

Introduction and Strategic Importance
4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is a bifunctional organic compound featuring a

rigid benzoic acid group connected to a pharmacologically active 1,2,4-triazole ring via a

flexible methylene linker. Its strategic importance in drug discovery stems from the established

role of the 1,2,4-triazole moiety as a potent pharmacophore. This five-membered heterocycle is

a cornerstone in the design of numerous therapeutic agents, primarily due to its ability to

engage in hydrogen bonding, coordinate with metal ions in enzyme active sites, and serve as a

bioisostere for other functional groups.

The triazole ring, particularly the nitrogen atoms at positions 2 and 4, is crucial for the activity of

non-steroidal aromatase inhibitors, where it chelates the heme iron atom of the cytochrome

P450 enzyme active site.[1] This interaction is the mechanistic basis for highly successful drugs
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like Letrozole and Anastrozole used in the treatment of hormone-responsive breast cancer. The

presence of the benzoic acid group provides a versatile handle for chemical modification,

enabling the creation of extensive compound libraries for structure-activity relationship (SAR)

studies. Derivatives and hybrids of this core structure have demonstrated significant potential

as anticancer and antioxidant agents.[1][2]

Molecular Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific

research. The key identifiers and computed physicochemical properties for 4-(1H-1,2,4-triazol-
1-ylmethyl)benzoic acid are summarized below.

Nomenclature and Identifiers
Identifier Value Source

IUPAC Name
4-(1,2,4-triazol-1-

ylmethyl)benzoic acid
PubChem[3]

Molecular Formula C₁₀H₉N₃O₂ PubChem[3]

Molecular Weight 203.20 g/mol PubChem[3]

CAS Number 160388-54-5 PubChem[3]

PubChem CID 3159714 PubChem[3]

Physicochemical Data (Computed)
Property Value Unit

XLogP3 0.4

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 4

Rotatable Bond Count 3

Topological Polar Surface Area 68 Å²

Heavy Atom Count 15
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Data sourced from PubChem (CID 3159714).[3]

Methyl 4-(bromomethyl)benzoate
+ 1H-1,2,4-Triazole

K₂CO₃, DMF
(N-Alkylation)

Methyl 4-(1H-1,2,4-triazol-1-ylmethyl)benzoate

1. NaOH, H₂O/MeOH
2. HCl (aq)

(Saponification)

4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid

Click to download full resolution via product page

Caption: General synthetic pathway for the target molecule.

Spectroscopic Characterization
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Structural confirmation relies on standard analytical techniques. For structurally related

compounds, characteristic signals are observed: [1]

¹H NMR: The spectrum is expected to show distinct signals corresponding to the different

proton environments.

Benzoic Acid Protons: Two doublets in the aromatic region (typically δ 7.5-8.2 ppm),

characteristic of a 1,4-disubstituted benzene ring.

Methylene Protons (-CH₂-): A sharp singlet around δ 5.5 ppm.

Triazole Protons: Two singlets in the downfield region (typically δ 8.0-8.6 ppm).

Carboxylic Acid Proton (-COOH): A broad singlet, often above δ 12 ppm, which is

exchangeable with D₂O.

¹³C NMR: Key signals would include the carboxyl carbon (~167 ppm), the carbons of the

benzene ring, the methylene linker carbon (~52 ppm), and the two distinct carbons of the

triazole ring.

Mass Spectrometry (MS): Electrospray ionization (ESI) would readily show the protonated

molecular ion [M+H]⁺ at m/z 204.07.

Mechanism of Action and Therapeutic Applications
The primary therapeutic rationale for developing molecules based on this scaffold is the

inhibition of the aromatase enzyme (CYP19A1), a critical target in oncology.

Aromatase Inhibition
Aromatase is a cytochrome P450 enzyme responsible for the final and rate-limiting step of

estrogen biosynthesis—the conversion of androgens (like testosterone and androstenedione)

into estrogens (estradiol and estrone). In postmenopausal women, the primary source of

estrogen is the aromatization of androgens in peripheral tissues. Many breast cancers are

hormone receptor-positive, meaning their growth is fueled by estrogen.

Non-steroidal aromatase inhibitors function as reversible competitive inhibitors. The nitrogen

atoms (specifically N4) of the triazole ring coordinate to the iron atom at the center of the
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enzyme's heme group. This interaction occupies the active site, preventing the natural

androgen substrate from binding and thereby halting estrogen production. [4]

Normal Enzymatic Action

Competitive Inhibition

Aromatase Enzyme (CYP19A1)
with Heme-Iron Active Site

Estrogen Product
(e.g., Estradiol)

Substrate Binding Blocked
Estrogen Synthesis Inhibited

Androgen Substrate
(e.g., Testosterone)

Triazole Inhibitor
(e.g., Letrozole or analog)

N4 of Triazole coordinates
with Heme Iron

Click to download full resolution via product page

Caption: Mechanism of competitive aromatase inhibition by a triazole-based drug.

Anticancer and Antioxidant Research
Recent studies have focused on synthesizing hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid to

explore their broader therapeutic potential.
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Anticancer Activity: A series of novel hybrids were synthesized and evaluated for their in-vitro

cytotoxicity against human breast (MCF-7) and colon (HCT-116) cancer cell lines. [1]

[5]Several compounds exhibited potent inhibitory activities, with IC₅₀ values comparable to or

better than the reference drug doxorubicin. [6]Mechanistic studies revealed that the most

potent compounds induced apoptosis in cancer cells while showing significantly lower

cytotoxicity toward normal human cells, indicating a favorable selectivity profile. [1][5]

Antioxidant Screening: The same series of triazole benzoic acid hybrids were also screened

for their antioxidant capacity using DPPH, ABTS, and FRAP assays. [2]Many of the

compounds demonstrated notable radical scavenging activity, suggesting that this chemical

scaffold may also be useful for developing agents to combat oxidative stress-related

pathologies. [2]

Self-Validating Experimental Protocol: In Vitro
Cytotoxicity (MTT Assay)
This protocol provides a self-validating system for assessing the cytotoxic effects of

synthesized compounds on cancer cell lines. The inclusion of positive and negative controls

ensures the integrity of the results.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound

derived from the 4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid scaffold.

Materials:

Cancer cell line (e.g., MCF-7)

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

Test compound stock solution (e.g., 10 mM in DMSO)

Doxorubicin (Positive Control)

Vehicle (0.1% DMSO in medium, Negative Control)

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
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Solubilization buffer (e.g., DMSO or acidified isopropanol)

96-well flat-bottom plates

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Methodology:

Cell Seeding:

Trypsinize and count logarithmically growing cells.

Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

Leave the peripheral wells filled with sterile PBS to minimize evaporation effects.

Incubate for 24 hours to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in

complete medium. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.

Prepare the negative control (vehicle only).

Carefully remove the old medium from the cells and add 100 µL of the medium containing

the respective treatments to each well (in triplicate).

Incubate for 48-72 hours.

MTT Addition and Incubation:

After the treatment period, remove the medium.

Add 100 µL of fresh medium and 10 µL of MTT reagent to each well.

Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce

the yellow MTT to purple formazan crystals.
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Formazan Solubilization:

Carefully remove the MTT-containing medium without disturbing the formazan crystals.

Add 100 µL of DMSO to each well to dissolve the crystals.

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

Data Acquisition and Analysis:

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control:

% Viability = (Abs_treated / Abs_control) * 100

Plot the % Viability against the log of the compound concentration.

Use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Self-Validation Checks:

Positive Control: Doxorubicin should yield a dose-dependent decrease in viability with an

IC₅₀ in the expected range for the cell line used.

Negative Control: Wells with vehicle (0.1% DMSO) should show ~100% viability.

Microscopic Examination: Before adding MTT, visually confirm cell morphology changes

(e.g., rounding, detachment) in treated wells compared to controls.

Conclusion
4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid is more than a simple chemical intermediate; it is

a validated and highly versatile scaffold for the rational design of targeted therapeutics. Its

synthetic accessibility, combined with the proven pharmacological activity of the 1,2,4-triazole

ring in enzyme inhibition, makes it a molecule of profound interest. Future research will likely

focus on creating more complex hybrids to develop multi-target agents for diseases like cancer,
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where modulating multiple pathways can lead to more effective and durable therapeutic

outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-_1H-1_2_4-Triazol-1-ylmethyl_benzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/4-_1H-1_2_4-Triazol-1-ylmethyl_benzoic-acid
https://cymitquimica.com/cas/112809-51-5/
https://www.researchgate.net/publication/333837623_Synthesis_and_biological_evaluation_of_4-1_H_-124-triazol-1-ylbenzoic_acid_hybrids_as_anticancer_agents
https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra03151k
https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra03151k
https://www.benchchem.com/product/b067763#4-1h-1-2-4-triazol-1-ylmethyl-benzoic-acid-iupac-name
https://www.benchchem.com/product/b067763#4-1h-1-2-4-triazol-1-ylmethyl-benzoic-acid-iupac-name
https://www.benchchem.com/product/b067763#4-1h-1-2-4-triazol-1-ylmethyl-benzoic-acid-iupac-name
https://www.benchchem.com/product/b067763#4-1h-1-2-4-triazol-1-ylmethyl-benzoic-acid-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b067763?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

